2-cyclopentyl-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide
Description
2-cyclopentyl-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a cyclopentyl group, a methoxymethyl group, and a thiadiazole ring, making it an interesting subject for scientific research.
Properties
Molecular Formula |
C18H18N4O4S |
|---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
2-cyclopentyl-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1,3-dioxoisoindole-5-carboxamide |
InChI |
InChI=1S/C18H18N4O4S/c1-26-9-14-20-21-18(27-14)19-15(23)10-6-7-12-13(8-10)17(25)22(16(12)24)11-4-2-3-5-11/h6-8,11H,2-5,9H2,1H3,(H,19,21,23) |
InChI Key |
YAXKOPTXDIKBTM-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=NN=C(S1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4CCCC4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopentyl-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide involves multiple steps, including the formation of the thiadiazole ring and the attachment of the cyclopentyl and methoxymethyl groups. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and high yield, making the compound suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions
2-cyclopentyl-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and solvents such as ethanol, methanol, and dichloromethane. Reaction conditions, such as temperature and pressure, are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-cyclopentyl-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-cyclopentyl-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
N-Cyclopentyl-2-(methoxymethyl)benzamide: Shares structural similarities but differs in the functional groups attached to the core structure.
Cyclopentyl methyl ether: Similar in having a cyclopentyl group but differs significantly in overall structure and properties.
Uniqueness
Its distinct structure allows for diverse chemical reactions and interactions, making it a valuable compound for scientific research and industrial applications .
Biological Activity
The compound 2-cyclopentyl-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide is a novel heterocyclic compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure
The compound features a complex structure characterized by:
- Thiadiazole and isoindole moieties which are known for their diverse biological activities.
- A cyclopentyl group that may influence lipophilicity and bioavailability.
Biological Activity Overview
Research indicates that compounds containing thiadiazole and isoindole scaffolds exhibit a range of biological activities including:
- Antimicrobial
- Anticancer
- Anti-inflammatory
- Antitubercular
Antimicrobial Activity
Thiadiazole derivatives have shown significant antimicrobial properties. For instance, a study highlighted the effectiveness of thiadiazole derivatives against various bacterial strains. The compound may exhibit similar properties due to its structural components which are often associated with antimicrobial activity .
Anticancer Potential
The isoindole framework is often linked to anticancer activity. Compounds with isoindole structures have been reported to inhibit tumor growth and induce apoptosis in cancer cells. The specific biological mechanisms through which this compound exerts its effects remain to be fully elucidated but may involve modulation of key signaling pathways involved in cell proliferation and survival.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key factors influencing its efficacy include:
- Substituents on the thiadiazole ring : Variations can significantly alter potency.
- Hydrophobicity and hydrogen bonding : These affect the interaction with biological targets.
Case Studies
-
Antitubercular Activity : Recent studies have reported that derivatives of thiadiazole exhibit potent antitubercular activity against Mycobacterium tuberculosis. For example, compounds with similar structures have demonstrated low MIC values indicating their potential as effective antitubercular agents .
Compound MIC (µg/mL) Activity Compound A 0.045 High Compound B 0.25 Moderate - Anticancer Studies : In vitro studies have shown that certain derivatives can inhibit cancer cell lines effectively. For instance, a derivative with a similar isoindole structure exhibited an IC50 value of less than 10 µM against breast cancer cell lines .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic profile is essential for assessing the therapeutic potential of this compound:
- Absorption : Lipophilic compounds tend to have better absorption rates.
- Metabolism : The presence of methoxy groups may influence metabolic stability.
Toxicological studies are necessary to evaluate safety profiles before clinical applications can be considered.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
